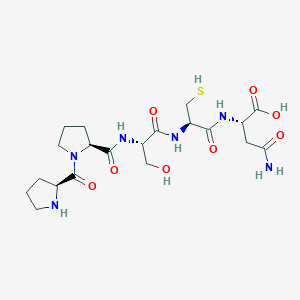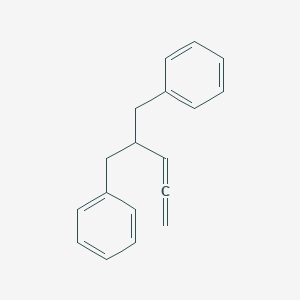
4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde is a complex organic compound with the molecular formula C14H22N4O2 This compound is characterized by the presence of two 4-methylpiperazin-1-yl groups attached to a benzaldehyde core, with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzoic acid.
Reduction: 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)benzaldehyde: Similar structure but lacks the hydroxyl group and the second 4-methylpiperazin-1-yl group.
4-Hydroxy-3,5-dimethylbenzaldehyde: Similar core structure but with methyl groups instead of 4-methylpiperazin-1-yl groups.
Uniqueness
4-Hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde is unique due to the presence of two 4-methylpiperazin-1-yl groups and a hydroxyl group on the benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
915200-01-0 |
|---|---|
Molecular Formula |
C17H26N4O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-hydroxy-3,5-bis(4-methylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C17H26N4O2/c1-18-3-7-20(8-4-18)15-11-14(13-22)12-16(17(15)23)21-9-5-19(2)6-10-21/h11-13,23H,3-10H2,1-2H3 |
InChI Key |
IGAVFWOCPCDYGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2O)N3CCN(CC3)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)

![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)

![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)




